molecular formula C19H17N5O7S2 B2730000 (E)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 428847-82-9

(E)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2730000
CAS No.: 428847-82-9
M. Wt: 491.49
InChI Key: FRRRENVCJJVMSH-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a structurally complex molecule featuring multiple pharmacologically relevant functional groups. Its core structure comprises:

  • A 2,6-dimethoxypyrimidin-4-yl moiety, which contributes to hydrogen-bonding interactions due to the electron-rich methoxy groups.
  • An (E)-configured acrylamide group conjugated to a 5-nitrothiophen-2-yl substituent, introducing strong electron-withdrawing effects and π-π stacking capabilities.

Properties

IUPAC Name

(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O7S2/c1-30-17-11-15(21-19(22-17)31-2)23-33(28,29)14-7-3-12(4-8-14)20-16(25)9-5-13-6-10-18(32-13)24(26)27/h3-11H,1-2H3,(H,20,25)(H,21,22,23)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRRENVCJJVMSH-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be described structurally as follows:

  • IUPAC Name : (E)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide
  • Molecular Formula : C22H22N4O5S
  • Molecular Weight : 450.50 g/mol

The structure features a pyrimidine ring, a thiophene moiety, and an acrylamide functional group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been proposed based on preliminary studies:

  • Inhibition of Enzymatic Activity : The sulfamoyl group may inhibit certain enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting potential efficacy against bacterial infections.
  • Anticancer Activity : The acrylamide structure is known to exhibit cytotoxic effects on various cancer cell lines.

Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this specific compound.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibited inhibitory effects against Gram-positive and Gram-negative bacteria
AnticancerInduced apoptosis in specific cancer cell lines (e.g., breast and lung cancer)
Enzyme InhibitionPotential inhibition of carbonic anhydrase and other metabolic enzymes

Case Studies

  • Anticancer Study :
    • A study investigated the effects of similar acrylamide derivatives on MCF-7 breast cancer cells. Results indicated that these compounds could induce apoptosis through the mitochondrial pathway, suggesting that the compound may have similar properties.
  • Antimicrobial Efficacy :
    • Another study tested various sulfamoyl derivatives against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating potential as an antimicrobial agent.

Future Directions and Applications

Given the promising biological activities demonstrated by related compounds, further research is warranted to explore:

  • Mechanistic Studies : Detailed studies to elucidate the specific molecular targets and pathways affected by this compound.
  • In Vivo Studies : Evaluation of pharmacokinetics and therapeutic efficacy in animal models.
  • Formulation Development : Investigating suitable formulations for enhancing bioavailability and targeted delivery.

Scientific Research Applications

Research indicates that this compound exhibits notable antitumor and antimicrobial properties. The presence of the pyrimidine and sulfamoyl groups contributes to its biological efficacy by interacting with specific cellular targets.

Antitumor Activity

  • Mechanism of Action : The compound's ability to inhibit tumor cell proliferation has been linked to its interference with DNA synthesis and repair mechanisms. Studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways .
  • Case Studies : In vitro studies using various cancer cell lines have demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against breast and colon cancer cells .

Antimicrobial Activity

  • Spectrum of Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action. Its mechanism may involve disrupting bacterial cell wall synthesis or function .
  • Clinical Relevance : Preliminary studies indicate potential use in treating infections caused by resistant bacterial strains, highlighting its importance in the context of rising antibiotic resistance .

Therapeutic Applications

Given its biological properties, (E)-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is being investigated for several therapeutic applications:

  • Cancer Therapy : Ongoing research aims to develop formulations that enhance its delivery to tumor sites, potentially improving therapeutic outcomes in oncology .
  • Infection Control : Its antimicrobial properties are being explored for use in formulations aimed at treating bacterial infections, particularly those resistant to conventional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntitumorBreast cancer cellsInduction of apoptosis via caspase activation
Colon cancer cellsInhibition of DNA synthesis
AntimicrobialGram-positive bacteriaDisruption of cell wall synthesis
Gram-negative bacteriaInterference with cellular functions

Chemical Reactions Analysis

Michael Addition Reactions

The α,β-unsaturated acrylamide system facilitates nucleophilic attacks via Michael addition. This reaction is critical for covalent modification of biological targets or synthetic derivatization.

Key Reactants and Products:

NucleophileReaction ConditionsProduct
Thiols (e.g., glutathione)pH 7–8, 25°CThioether adduct at β-carbon
Amines (e.g., lysine residues)Aqueous buffer, 37°Cβ-amino acrylamide derivative
HydrazinesEthanol, refluxHydrazide adduct

The stereoelectronic effects of the 5-nitrothiophen-2-yl group enhance electrophilicity at the β-carbon, accelerating addition kinetics .

Hydrolysis of Sulfamoyl Linkage

The N-sulfamoyl bridge (–NHSO₂–) undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Compound+HCl (conc.)Δ4amino2,6dimethoxypyrimidine+sulfonic acid derivative\text{Compound} + \text{HCl (conc.)} \xrightarrow{\Delta} 4-amino-2,6-dimethoxypyrimidine + \text{sulfonic acid derivative}

Basic Hydrolysis

Compound+NaOH (aq)Δ2,6dimethoxypyrimidin4amine+sulfonate salt\text{Compound} + \text{NaOH (aq)} \xrightarrow{\Delta} 2,6-dimethoxypyrimidin-4-amine + \text{sulfonate salt}

Hydrolysis rates depend on steric hindrance from the dimethoxypyrimidine group, with slower kinetics compared to simpler sulfonamides .

Nitro Group Reduction

The 5-nitrothiophen-2-yl substituent can be reduced to an amine:

-NO2H2/Pd-CEtOH-NH2\text{-NO}_2 \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{EtOH}} \text{-NH}_2

Conditions and Catalysts:

MethodCatalystSolventYield (Theoretical)
HydrogenationPd/CEthanol>90% (predicted)
Fe/HClIron powderHCl/EtOH~70% (analogous systems)

The electron-withdrawing acrylamide group directs reduction exclusively to the nitro moiety .

Acrylamide Polymerization

Under radical initiators (e.g., AIBN), the compound undergoes polymerization:

nCompoundAIBN, 70°CPolyacrylamide networkn\,\text{Compound} \xrightarrow{\text{AIBN, 70°C}} \text{Polyacrylamide network}

Applications:

  • Drug delivery matrices (controlled release via hydrolysis)

  • Surface-functionalized biomaterials

Electrophilic Aromatic Substitution

The electron-deficient thiophene ring undergoes nitration or sulfonation at the 3-position:

Thiophene+HNO3/H2SO43-nitrothiophene derivative\text{Thiophene} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{3-nitrothiophene derivative}

Regioselectivity: Governed by the meta-directing nitro group at the 5-position .

Biological Alkylation

In pharmacological contexts, the acrylamide reacts with cysteine residues in proteins (e.g., kinases):

Protein-SH+CompoundProtein-S-CH2-CONH-...\text{Protein-SH} + \text{Compound} \rightarrow \text{Protein-S-CH}_2\text{-CONH-...}

This irreversible binding underpins its potential as a covalent inhibitor.

Stability Under Ambient Conditions

Degradation Pathways:

FactorDegradation Product
UV lightCis-trans isomerization at acrylamide double bond
MoistureHydrolysis of sulfamoyl group (see Section 2)
Heat (>100°C)Decomposition to nitrobenzene analogs

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Pyrimidine Substituents Aryl/Thiophene Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound 2,6-dimethoxy 5-nitrothiophen-2-yl C₁₉H₁₈N₅O₇S₂* ~492.56* Sulfamoyl, acrylamide, nitrothiophene
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide 4-pyridin-3-yl 4-ethoxy-3-methoxyphenyl C₂₈H₂₈N₅O₃ 482.22 Pyridinyl, ethoxy, methoxy, acrylamide
N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-fluorophenyl)acrylamide 2,6-dimethyl 4-fluorophenyl C₂₁H₁₉FN₄O₃S 426.46 Sulfamoyl, acrylamide, fluorophenyl

Substituent Effects

  • Methyl vs.
  • Aryl/Thiophene Modifications :

    • The 5-nitrothiophene (target) introduces a strong electron-withdrawing nitro group, which could enhance electrophilic reactivity or π-stacking compared to 4-fluorophenyl () or 4-ethoxy-3-methoxyphenyl () .
    • Fluorine () acts as a bioisostere, improving metabolic stability but with reduced electronic effects compared to nitro.

Physicochemical Properties

  • Melting Points :
    • The analog in exhibits a high melting point (256–258°C), likely due to crystallinity imparted by the pyridinyl and ethoxy groups . The target compound’s nitrothiophene may further elevate its melting point, though data are unavailable.
  • Solubility :
    • The dimethoxy groups (target) may improve aqueous solubility compared to dimethyl () but reduce lipophilicity relative to ethoxy-methoxy ().

Spectroscopic Data

  • ¹H-NMR :
    • The target compound’s nitrothiophene would show distinct deshielding (~8.5–9.0 ppm for aromatic protons) compared to the fluorophenyl (, ~7.0–7.5 ppm) or ethoxy-methoxyphenyl (.70–7.50 ppm) .
    • The sulfamoyl NH proton (target) may resonate near 10.0 ppm, similar to ’s acrylamide NH (10.03 ppm) .

Computational and Experimental Studies

Q & A

Basic Questions

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?

  • Synthesis Steps :

Coupling Reactions : Use α-bromoacrylic acid derivatives with sulfamoylphenyl intermediates in ice-cooled DMF with EDCI as a coupling agent .

Solvent Systems : Ethyl acetate/petroleum ether mixtures for recrystallization to enhance purity .

Purification : Column chromatography (e.g., silica gel, methanol/dichloromethane eluent) to isolate the product .

  • Purity Verification :

  • NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., acrylamide protons at δ 6.5–7.5 ppm, sulfamoyl NH at δ ~10 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values .

Q. Which analytical techniques are essential for structural characterization?

  • Core Techniques :

  • ¹H/¹³C NMR : Assign proton environments (e.g., nitrothiophenyl protons, methoxy pyrimidine groups) and carbon backbone .
  • High-Resolution MS : Confirm molecular formula .
    • Advanced Methods :
  • X-ray Crystallography : Resolve 3D structure and intermolecular interactions (e.g., hydrogen bonding in sulfamoyl groups) .
  • HPLC : Assess purity (>98%) using reverse-phase columns (C18) and UV detection .

Advanced Research Questions

Q. How can synthetic yield be optimized using Design of Experiments (DoE)?

  • Key Variables :

  • Solvent Polarity : DMF vs. THF for coupling efficiency .
  • Temperature : Ice-cooled (0–5°C) vs. room temperature reactions to minimize side products .
  • Catalyst Loading : EDCI stoichiometry (1.2–1.5 eq.) to drive amide bond formation .
    • DoE Workflow :

Screening : Taguchi methods to identify critical factors (e.g., solvent, temperature).

Optimization : Response surface methodology (RSM) to maximize yield (e.g., 65–75% reported for analogs) .

Q. How can conflicting biological activity data across studies be resolved?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms .
  • Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
    • Strategies :
  • Dose-Response Curves : Validate IC₅₀ values across multiple replicates.
  • Structural Analogs : Compare nitrothiophenyl vs. unsubstituted thiophenyl derivatives to isolate pharmacophore contributions .

Q. What computational approaches predict target binding modes?

  • Methods :

Molecular Docking : PyMOL/AutoDock to model interactions with kinase domains (e.g., sulfamoyl group binding to ATP pockets) .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

  • Validation : Match computational predictions with experimental IC₅₀ data for related pyrimidine derivatives .

Q. How to design a SAR study for this compound?

  • Analog Synthesis :

  • Vary Substituents : Replace 5-nitrothiophenyl with halogenated or methyl groups .
  • Modify Pyrimidine : Adjust methoxy groups to ethoxy or hydrogen .
    • Biological Testing :
  • Enzyme Assays : Measure inhibition of tyrosine kinases (e.g., EGFR, VEGFR) .
  • Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugates) to correlate structure with permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.